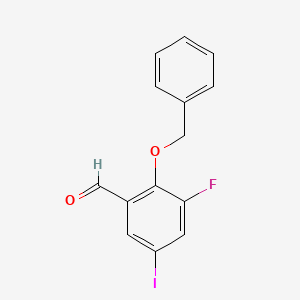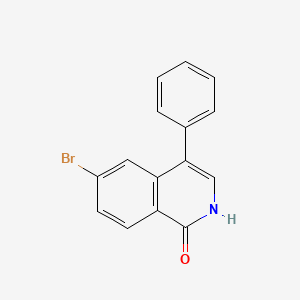
6-Bromo-4-phenylisoquinolin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-phenylisoquinolin-1(2H)-one: is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines The presence of a bromine atom at the 6th position and a phenyl group at the 4th position makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-phenylisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylisoquinoline and brominating agents.
Bromination: The bromination of 4-phenylisoquinoline is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane. The reaction is typically conducted at room temperature or slightly elevated temperatures.
Cyclization: The brominated intermediate undergoes cyclization to form the desired this compound. This step may involve the use of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization and Condensation: The isoquinoline core can undergo cyclization and condensation reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substituted Isoquinolines: Various substituted isoquinolines can be synthesized by introducing different functional groups at the 6th position.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield different oxidation states and derivatives of the compound.
科学研究应用
Chemistry:
Synthetic Intermediates: 6-Bromo-4-phenylisoquinolin-1(2H)-one serves as a valuable intermediate in the synthesis of more complex organic molecules.
Ligand Design: It is used in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Drug Development: It serves as a scaffold for the development of novel therapeutic agents.
Industry:
Material Science:
作用机制
The mechanism of action of 6-Bromo-4-phenylisoquinolin-1(2H)-one depends on its specific application. In pharmacological studies, it may interact with various molecular targets, including enzymes, receptors, and ion channels. The bromine atom and phenyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
相似化合物的比较
4-Phenylisoquinoline: Lacks the bromine atom at the 6th position, resulting in different chemical reactivity and biological activity.
6-Chloro-4-phenylisoquinolin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and applications.
6-Methyl-4-phenylisoquinolin-1(2H)-one:
Uniqueness: 6-Bromo-4-phenylisoquinolin-1(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for functionalization. This makes it a valuable compound for various synthetic and research applications.
属性
分子式 |
C15H10BrNO |
|---|---|
分子量 |
300.15 g/mol |
IUPAC 名称 |
6-bromo-4-phenyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-12-13(8-11)14(9-17-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
InChI 键 |
OEJPSWZUOIFZQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


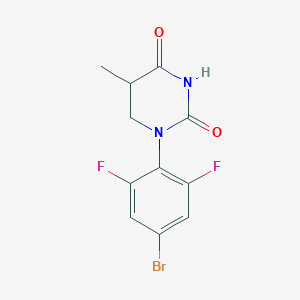


![4-(3-Benzylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14768846.png)

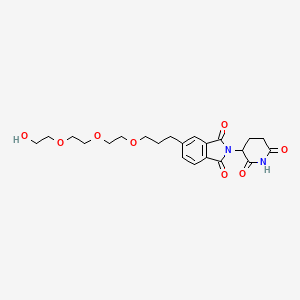


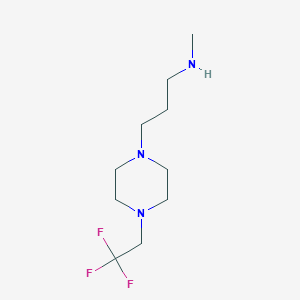
![2-Oxa-7-azaspiro[4.4]nonan-1-one, 7-methyl-9-[2-(trimethylsilyl)ethynyl]-, (5R,9R)-rel-](/img/structure/B14768890.png)
![(R)N-[1-(4-Bromo-phenyl)-ethyl]-malonamic Acid Ethyl Ester](/img/structure/B14768894.png)
![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)

